4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: 4-chloro-7-methoxyquinoline-6-carboxamide, ammonia.
Conditions: The reaction is carried out in an ammonia solution at elevated temperatures.
Product: 4-amino-7-chloro-6-methoxyquinoline-3-carbohydrazide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-chloro-7-methoxyquinoline-6-carboxamide. This intermediate is then subjected to further reactions to introduce the amino and carbohydrazide groups.
-
Step 1: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide
Reactants: 4-cyano-3-methoxyaniline, N,N-dimethylformamide, tetrabutylammonium bromide, potassium carbonate, dimethyl carbonate.
Conditions: The reaction mixture is heated to 110°C and stirred for 8 hours.
Product: 4-chloro-7-methoxyquinoline-6-carboxamide.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with modified functional groups.
Reduction: Reduced forms of the original compound with altered functional groups.
Substitution: Substituted quinoline derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored as a potential therapeutic agent for treating infectious diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit the action of certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit heme polymerase, causing the buildup of toxic heme in pathogens, similar to the action of chloroquine .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-methoxyquinoline-6-carboxamide: An intermediate in the synthesis of 4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide.
4-Amino-6-methoxyquinoline: A related compound with similar structural features.
4-Chloro-6-methoxyquinoline: Another quinoline derivative with a chloro and methoxy group.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C11H11ClN4O2 |
---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
4-amino-7-chloro-6-methoxyquinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H11ClN4O2/c1-18-9-2-5-8(3-7(9)12)15-4-6(10(5)13)11(17)16-14/h2-4H,14H2,1H3,(H2,13,15)(H,16,17) |
InChI Key |
YBXUOSOBTKOOHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)NN)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.